molecular formula C19H14N4O5S B11616291 3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11616291
M. Wt: 410.4 g/mol
InChI Key: FXVXMIONQVJXKL-UDWIEESQSA-N
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Description

3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound with a unique structure that includes a benzothiazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenesulfonamide with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the final benzothiazole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole
  • 3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1-oxide

Uniqueness

The presence of the 1,1-dioxide group in 3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide distinguishes it from other similar compounds. This functional group enhances the compound’s reactivity and potential biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H14N4O5S

Molecular Weight

410.4 g/mol

IUPAC Name

N-methyl-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N4O5S/c1-22(19-16-4-2-3-5-18(16)29(26,27)21-19)20-12-15-10-11-17(28-15)13-6-8-14(9-7-13)23(24)25/h2-12H,1H3/b20-12+

InChI Key

FXVXMIONQVJXKL-UDWIEESQSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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